4-(benzyloxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
Overview
Description
4-(benzyloxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with benzyloxy and methoxy substituents, along with a chromenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions.
Introduction of the chromenyl group: This step involves the formation of the chromenyl moiety through a cyclization reaction, often using a coumarin derivative.
Coupling of the intermediates: The final step involves coupling the benzyloxy and chromenyl intermediates with a suitable amine or amide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and benzyloxy groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of benzoic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted benzamides and chromenyl derivatives
Scientific Research Applications
4-(benzyloxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-(benzyloxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can be compared with other similar compounds, such as:
4-(benzyloxy)-N-[2-methoxyphenyl]benzamide: Lacks the chromenyl group, which may result in different biological activities and chemical reactivity.
4-(benzyloxy)-N-[2-hydroxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
4-(benzyloxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Has an acetamide group instead of a benzamide group, which may affect its binding affinity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]-4-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO5/c1-34-28-16-13-22(25-17-23-9-5-6-10-27(23)36-30(25)33)18-26(28)31-29(32)21-11-14-24(15-12-21)35-19-20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPGYFQSAPMJEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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